Inhibition of AIMP2-DX2 Isoform in Lung Cancer Cells: A Quantitative Comparison
The compound demonstrates inhibitory activity against the AIMP2-DX2 isoform, a target implicated in lung cancer progression. In a luminescence assay using human A549 lung cancer cells expressing nanoluciferase-tagged AIMP2-DX2, 3-(2-Aminophenyl)imidazolidine-2,4-dione exhibited an IC50 of 920 nM [1]. This activity is comparable to the known AIMP2-DX2 inhibitor BC-DXI-843, which has a reported IC50 of 920 nM in the same assay [2]. This indicates a similar level of potency against this specific cancer target.
| Evidence Dimension | AIMP2-DX2 Inhibition |
|---|---|
| Target Compound Data | IC50 = 920 nM |
| Comparator Or Baseline | BC-DXI-843 (a known AIMP2-DX2 inhibitor): IC50 = 920 nM |
| Quantified Difference | No significant difference |
| Conditions | Inhibition of nanoluciferase-tagged AIMP2 DX2 isoform in human A549 cells, 4-hour luminescence assay |
Why This Matters
For procurement in lung cancer research, this compound offers a viable and potentially cost-effective alternative to the established inhibitor BC-DXI-843, with equivalent in vitro potency against the AIMP2-DX2 target.
- [1] BindingDB. BDBM50514847 CHEMBL4558745. Affinity Data for 3-(2-Aminophenyl)imidazolidine-2,4-dione. View Source
- [2] TargetMol. BC-DXI-843 Product Page. View Source
